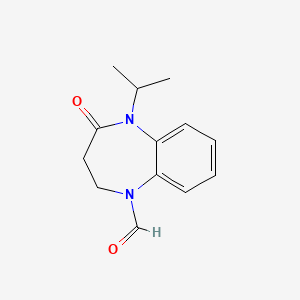

4-oxo-5-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Description

4-oxo-5-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde: is a mouthful, so let’s break it down. This compound belongs to the class of benzodiazepines , which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects.

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-oxo-5-propan-2-yl-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde |

InChI |

InChI=1S/C13H16N2O2/c1-10(2)15-12-6-4-3-5-11(12)14(9-16)8-7-13(15)17/h3-6,9-10H,7-8H2,1-2H3 |

InChI Key |

QMTTXFBBPMSSRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)CCN(C2=CC=CC=C21)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 4-isopropylphenylhydrazine with an aldehyde (such as benzaldehyde ) to form the diazepine ring. Subsequent oxidation of the resulting intermediate yields the desired compound.

Reaction Conditions::- Condensation: The reaction typically occurs under acidic conditions.

- Oxidation: Oxidizing agents like chromic acid or Jones reagent are employed.

Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Oxidation: The carbonyl group in the aldehyde can be oxidized to a carboxylic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The compound may undergo nucleophilic substitution reactions at the carbonyl carbon.

Oxidation: Chromic acid (H2CrO4), Jones reagent (CrO3 in sulfuric acid).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles (e.g., amines, thiols).

- Oxidation: Carboxylic acid derivative.

- Reduction: Alcohol derivative.

- Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

Medicine: Benzodiazepines are used as anxiolytics, hypnotics, and muscle relaxants.

Chemistry: As building blocks for more complex molecules.

Biology: Studying GABA receptors and neuronal activity.

Mechanism of Action

Benzodiazepines enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors. This leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability.

Comparison with Similar Compounds

While structurally related to other benzodiazepines, this compound’s unique features lie in its substituents and functional groups. Similar compounds include diazepam , lorazepam , and alprazolam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.